Methyl 4-cyclohexyl-3-nitrobenzoate
Description
Methyl 4-cyclohexyl-3-nitrobenzoate is a benzoate ester derivative featuring a nitro group at the 3-position and a cyclohexyl substituent at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
methyl 4-cyclohexyl-3-nitrobenzoate |
InChI |
InChI=1S/C14H17NO4/c1-19-14(16)11-7-8-12(13(9-11)15(17)18)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |
InChI Key |
WYWGSFWBZBEVOD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyclohexyl-3-nitrobenzoate typically involves a multi-step process:
Nitration: The nitration of methyl benzoate is carried out using a mixture of concentrated sulfuric acid and nitric acid. This step introduces the nitro group at the meta position relative to the ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using industrial nitration reactors to ensure controlled addition of nitric acid to methyl benzoate.
Catalytic Alkylation: Employing large-scale reactors for the Friedel-Crafts alkylation, ensuring efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclohexyl-3-nitrobenzoate undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The cyclohexyl group can be oxidized to a cyclohexanone or cyclohexanol derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: Methyl 4-cyclohexyl-3-aminobenzoate.
Substitution: 4-cyclohexyl-3-nitrobenzoic acid.
Oxidation: this compound derivatives with oxidized cyclohexyl groups.
Scientific Research Applications
Methyl 4-cyclohexyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-cyclohexyl-3-nitrobenzoate involves its interaction with specific molecular targets:
Nitro Group: The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.
Cyclohexyl Group: The hydrophobic cyclohexyl group can influence the compound’s interaction with lipid membranes and proteins.
Ester Group: The ester functional group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent at the 4-position significantly impacts physical properties. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance stability but reduce solubility in polar solvents. The chloro derivative () is sparingly soluble in ethanol, while the methoxy-oxoethyl analog () exhibits better solubility in organic solvents due to its ester functionality .
Hydrogen Bonding and Crystallography
- Hydrogen Bonding: Nitro and ester groups participate in hydrogen-bonding networks. For example, Methyl 4-chloro-3-nitrobenzoate () forms C–H···O interactions in its crystal lattice, while amino-substituted analogs () engage in N–H···O bonds . The cyclohexyl group in the target compound may disrupt such networks, leading to less predictable crystallization behavior.
- Crystallographic Tools : Programs like SHELXL () and ORTEP-3 () are critical for analyzing these structures, though steric bulk may complicate refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
